molecular formula C10H12BrN B1438679 1-(3-Bromophenyl)cyclobutanamine CAS No. 1098349-39-3

1-(3-Bromophenyl)cyclobutanamine

Cat. No. B1438679
CAS RN: 1098349-39-3
M. Wt: 226.11 g/mol
InChI Key: WIXMLWFYSVFSNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(3-Bromophenyl)cyclobutanamine is C10H12BrN . The structure of this compound includes a cyclobutane ring attached to a 3-bromophenyl group and an amine group .


Chemical Reactions Analysis

1-(3-Bromophenyl)cyclobutanamine has been studied for its potential applications in scientific research, particularly due to its ability to form stable complexes with transition metals. This property allows it to be used in various types of chemical reactions.


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)cyclobutanamine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 291.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 157.3±3.0 cm3 .

Scientific Research Applications

Pharmacology

1-(3-Bromophenyl)cyclobutanamine: has potential applications in pharmacology, particularly in the study of tetrahydroisoquinolines which are compounds investigated for the treatment of arrhythmias . Its pharmacokinetic properties and metabolite identification are crucial for understanding its behavior in biological systems.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in mixtures .

Chromatography

This compound’s unique structure makes it suitable for use in chromatography as a stationary phase modifier . It could improve the separation of substances in a mixture based on their interaction with the bromophenyl group .

Safety and Hazards

The safety information for 1-(3-Bromophenyl)cyclobutanamine indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(3-bromophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMLWFYSVFSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655899
Record name 1-(3-Bromophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)cyclobutan-1-amine

CAS RN

1098349-39-3
Record name 1-(3-Bromophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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